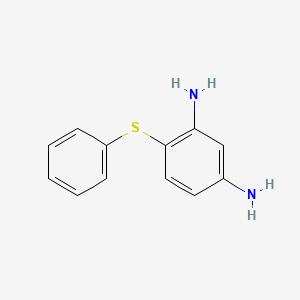

4-(Phenylsulfanyl)benzene-1,3-diamine

Description

Significance of Diamine Motifs in Organic Synthesis and Materials Science

Aromatic diamines, organic compounds featuring two amino (-NH2) groups attached to an aromatic ring, are fundamental building blocks in the synthesis of a wide range of materials. patsnap.com Their bifunctional nature, with two reactive amine groups, makes them ideal monomers for polymerization reactions. fiveable.me Specifically, they are crucial in the production of high-performance polymers such as polyimides and aramids (aromatic polyamides), which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. patsnap.comfiveable.me These properties make them indispensable in the aerospace, electronics, and automotive industries.

Beyond polymer science, aromatic diamines are pivotal in the manufacturing of epoxy resins, polyurea elastomers, and wire enamel coatings. wikipedia.org They also serve as key intermediates in the synthesis of various dyes for textiles and leather. wikipedia.orgnih.gov In the realm of synthetic organic chemistry, the amine groups can act as nucleophiles, participating in a variety of chemical transformations to create more complex molecular architectures for pharmaceuticals and agrochemicals. fiveable.me Furthermore, polymers derived from phenylenediamines, known as polyphenylenediamines, exhibit interesting electronic properties, such as electrical conductivity and redox activity, making them suitable for applications in sensors, electrocatalysis, and anti-corrosion coatings. researchgate.netarabjchem.orgresearchgate.netcyberleninka.ru

Role of Phenylsulfanyl Groups in Molecular Design

The phenylsulfanyl group (also known as a phenylthio group, -SPh), a sulfur atom bonded to both a phenyl ring and another moiety, is a significant functional group in molecular design. Its incorporation into a molecule can profoundly influence its physical, chemical, and biological properties. The sulfur atom, with its lone pairs of electrons, can participate in non-covalent interactions and act as a coordinating ligand for metal ions.

The phenylsulfanyl group is known to affect the electronic properties of a molecule. Depending on the molecular context, it can act as an electron-donating or electron-withdrawing group, thereby modulating the reactivity and spectral properties of the parent molecule. This ability to fine-tune electronic characteristics is valuable in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the sulfur atom also imparts specific conformational preferences, influencing the three-dimensional structure and crystal packing of molecules. In medicinal chemistry, the introduction of a phenylsulfanyl group can alter a compound's lipophilicity and metabolic stability, which are critical parameters for drug efficacy.

Contextualizing 4-(Phenylsulfanyl)benzene-1,3-diamine within Benzene (B151609) Diamine Chemistry

This compound belongs to the family of substituted benzene-1,3-diamines, also known as m-phenylenediamines. wikipedia.org The parent compound, m-phenylenediamine (B132917), is a well-established industrial chemical. wikipedia.orgontosight.ai The introduction of a phenylsulfanyl group at the 4-position of the benzene ring introduces a significant structural and electronic perturbation.

This substitution breaks the symmetry of the parent m-phenylenediamine molecule and is expected to modify its reactivity and properties. The phenylsulfanyl group, being relatively bulky, can introduce steric hindrance that may influence the reactivity of the adjacent amine group. Electronically, the sulfur atom can influence the basicity (pKa) of the amino groups, which in turn affects their nucleophilicity and reactivity in polymerization and other chemical reactions. mdpi.com The presence of the sulfur atom also provides an additional site for potential chemical modification or coordination, expanding the synthetic utility of the molecule compared to its unsubstituted counterpart.

Overview of Current Research Landscape on Related Structures

The current research landscape for structures related to this compound is vibrant and multifaceted. A significant area of investigation is the synthesis of novel aromatic polyamides and polyimides with enhanced properties. csic.es Researchers are exploring the incorporation of various substituents, including bulky groups and flexible ether linkages, onto aromatic diamine monomers to improve the solubility and processability of the resulting polymers without compromising their thermal stability. csic.esmdpi.com

There is also considerable interest in the development of new synthetic methodologies for the formation of C-S bonds to create aryl thioethers. nih.govnih.gov These methods are crucial for accessing a wide range of phenylsulfanyl-substituted aromatic compounds. Furthermore, the unique electronic properties of thioether-functionalized aromatic systems continue to be exploited in the design of new materials for electronic and optoelectronic applications. Research into conductive polymers based on phenylenediamine derivatives is ongoing, with a focus on their application in sensors, energy-conversion devices, and biomedical applications due to their redox activity and potential for lower toxicity compared to aniline-based polymers. researchgate.netcyberleninka.ru The synthesis of novel electron-donor and -acceptor architectures involving substituted 1,3-diaminobenzenes for applications in materials science is also an active area of study. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing the properties of related compounds.

Properties of m-Phenylenediamine

| Property | Value |

| Chemical Formula | C6H8N2 |

| Molar Mass | 108.14 g/mol |

| Appearance | Colorless solid, turns red/purple in air |

| Melting Point | 64 to 66 °C |

| Boiling Point | 282 to 284 °C |

| Solubility in water | 351 g/L at 25 °C |

Data sourced from public chemical databases.

Properties of Diphenyl Sulfide (B99878)

| Property | Value |

| Chemical Formula | C12H10S |

| Molar Mass | 186.27 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -40 °C |

| Boiling Point | 296 °C |

| Density | 1.11 g/cm³ |

Data sourced from public chemical databases. chemsynthesis.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJZXNIGNQSNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563773 | |

| Record name | 4-(Phenylsulfanyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-74-0 | |

| Record name | 4-(Phenylsulfanyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylsulfanyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Retrosynthetic Analysis of 4-(Phenylsulfanyl)benzene-1,3-diamine

A retrosynthetic analysis of this compound suggests two primary disconnection strategies, focusing on the formation of the carbon-sulfur (C-S) bond and the introduction of the amino groups.

The most logical disconnections are:

C-S Bond Disconnection: This approach breaks the bond between the phenyl ring and the sulfur atom, leading to a 1,3-diaminobenzene derivative and a phenylsulfur synthon. This strategy is the foundation for transition-metal-catalyzed cross-coupling reactions.

C-N Bond Disconnection: While plausible, direct C-N bond formation on a pre-existing thioether is often less straightforward. A more practical approach involves the reduction of nitro groups to amines. Therefore, a functional group interconversion (FGI) is typically employed in the retrosynthetic analysis, where the amino groups are traced back to nitro groups. This leads to a dinitro-substituted phenyl sulfide (B99878) precursor.

The most common and industrially viable synthetic routes are predicated on the formation of the C-S bond followed by or preceded by the establishment of the correct nitrogen functionalities.

Precursor Synthesis Strategies

The successful synthesis of the target compound hinges on the efficient preparation of key precursors.

1,3-Diaminobenzene, or m-phenylenediamine (B132917), is a readily available commodity chemical. However, for the synthesis of this compound via certain routes, a pre-functionalized 1,3-diaminobenzene scaffold is required. For instance, a halogenated m-phenylenediamine can serve as a precursor for transition-metal-catalyzed C-S cross-coupling reactions. These halogenated derivatives can be prepared through standard electrophilic halogenation of m-phenylenediamine, often with protection of the amino groups to control regioselectivity and prevent over-halogenation.

The introduction of the phenylsulfanyl group is a critical step and can be achieved through several powerful synthetic methods.

This classical and robust method involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of nitro groups. The SNAr reaction is facilitated by the presence of electron-withdrawing nitro groups, which activate the aromatic ring towards nucleophilic attack.

The general reaction proceeds as follows: A halogenated 1,3-dinitrobenzene, such as 4-chloro-1,3-dinitrobenzene, is treated with thiophenol in the presence of a base. The thiophenolate anion, generated in situ, acts as the nucleophile, displacing the halide to form 2,4-dinitro-1-(phenylsulfanyl)benzene. The subsequent step involves the reduction of the two nitro groups to amines. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloro-1,3-dinitrobenzene | Thiophenol | K₂CO₃ | DMF | 100 | ~90 |

| 4-Fluoro-1,3-dinitrobenzene | Thiophenol | Et₃N | Acetonitrile | 80 | >95 |

This table presents typical conditions and yields for the SNAr reaction, which is the first step in this synthetic sequence. The subsequent reduction of the dinitro compound to the diamine is typically a high-yielding step.

In recent decades, transition-metal-catalyzed cross-coupling reactions have become a cornerstone of organic synthesis, offering a versatile and efficient means to form C-S bonds. Both palladium and copper-based catalytic systems are widely used for the synthesis of diaryl thioethers.

In the context of synthesizing this compound, this approach would typically involve the coupling of a halogenated m-phenylenediamine derivative with thiophenol. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Amination Analogue): This reaction typically employs a palladium(0) catalyst in conjunction with a phosphine (B1218219) ligand. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate and reductive elimination to furnish the diaryl thioether.

Copper-Catalyzed C-S Coupling (Ullmann Condensation): The Ullmann condensation is a classical method that has been significantly improved with the development of various copper catalysts and ligands. This reaction is often more cost-effective than palladium-catalyzed methods. It typically involves a copper(I) salt as the catalyst, often in the presence of a ligand such as a diamine or an amino acid, and a base.

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-benzene-1,3-diamine | Thiophenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 |

| 4-Iodo-benzene-1,3-diamine | Thiophenol | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 80-90 |

This interactive data table provides representative conditions for the synthesis of diaryl thioethers with amino functionalities, analogous to the synthesis of the target compound.

Introduction of the Phenylsulfanyl Moiety

Optimization of Reaction Conditions for Target Compound Synthesis

The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for this compound. Key parameters that are typically varied include the catalyst system, solvent, base, and temperature.

For the SNAr approach , optimization often focuses on the choice of solvent and base to maximize the reaction rate and minimize side reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they can effectively solvate the charged intermediates. The choice of base depends on the acidity of the thiophenol and the nature of the substrate.

In transition-metal-catalyzed reactions , the selection of the ligand is of paramount importance. For palladium-catalyzed couplings, bulky, electron-rich phosphine ligands often lead to higher catalytic activity. The choice of base is also crucial, with weaker bases sometimes being advantageous in the presence of sensitive functional groups. A screening of various catalysts, ligands, and bases is typically performed to identify the optimal combination for a given substrate.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the conditions that provide the highest yield and purity of the target compound.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that can dictate the pathway, rate, and outcome of the chemical reactions involved in synthesizing this compound. The synthesis typically involves a nucleophilic aromatic substitution or a cross-coupling reaction to form the C-S bond, followed by the reduction of two nitro groups. The solvent's properties, such as polarity, proticity, and boiling point, affect reactant solubility, catalyst activity, and the stability of intermediates and transition states.

For the carbon-sulfur bond formation, often achieved through methods like the Ullmann condensation or palladium-catalyzed cross-coupling, polar aprotic solvents are frequently favored. Solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are effective in solubilizing the reactants and promoting the reaction. researchgate.net The polarity of the solvent can significantly influence the chemoselectivity in palladium-catalyzed cross-coupling reactions. For instance, in reactions with substrates bearing multiple reactive sites, polar solvents can alter the catalytically active species, leading to different product selectivities compared to nonpolar solvents. researchgate.netnih.govnih.gov

For the subsequent nitro group reduction, the solvent system must be compatible with the reducing agent. In the Zinin reduction, which commonly uses sodium sulfide or hydrosulfide, aqueous alcohol solutions such as aqueous ethanol (B145695) are often employed. researchgate.net This mixed-solvent system facilitates the dissolution of both the organic substrate and the inorganic reducing agent. In other reduction methods, like catalytic hydrogenation, the choice of solvent can impact the catalyst's activity and selectivity.

The following table summarizes the solvents commonly employed for the key reaction steps in the synthesis of this compound and related compounds.

| Reaction Step | Solvent Class | Specific Examples | Rationale |

| C-S Bond Formation | Polar Aprotic | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile (CH₃CN) | High solubility for reactants; can stabilize transition states and influence catalyst speciation. researchgate.netnih.govacs.org |

| Nitro Group Reduction (Zinin) | Aqueous Alcohol | Ethanol/Water, Methanol/Water | Dissolves both the organic substrate and the inorganic sulfide reducing agent. researchgate.net |

| Nitro Group Reduction (Catalytic Hydrogenation) | Alcohols, Ethers | Ethanol, Methanol, Tetrahydrofuran (THF) | Good solubility for the substrate; inert under hydrogenation conditions. |

Catalytic Systems for Carbon-Sulfur Bond Formation and Nitro Group Reduction

Catalysis is central to the efficient synthesis of this compound, enabling both the C-S bond formation and nitro group reduction steps under manageable conditions.

Catalysis in Carbon-Sulfur Bond Formation: The creation of the aryl-sulfide bond is typically achieved via transition-metal-catalyzed cross-coupling reactions. Historically, copper-based catalysts have been used in Ullmann-type reactions. Modern methodologies often employ heterogeneous copper oxide nanoparticles (CuO-NPs), which can catalyze the coupling of aryl halides with thiophenols at room temperature without the need for a ligand. researchgate.net

Palladium-based catalysts are also highly effective and widely used. Various palladium complexes can be employed, and their efficiency is often dependent on the choice of ligands and the solvent system. researchgate.netrsc.org These catalysts are known for their high activity and functional group tolerance, making them suitable for complex syntheses.

Catalysis in Nitro Group Reduction: The reduction of the dinitro precursor is a crucial final step. The Zinin reduction, which uses sulfide, hydrosulfide, or polysulfide ions in an aqueous or alcoholic solution, is a classical metal-free method for converting aromatic nitro compounds to amines. researchgate.netacs.org This method is particularly advantageous as the sulfide reagent can be generated in situ and also serves as the reducing agent.

Alternatively, catalytic hydrogenation offers a cleaner and more efficient route. This process involves molecular hydrogen (H₂) or a hydrogen transfer reagent in the presence of a metal catalyst. A wide range of catalysts are effective, including:

Noble Metal Catalysts: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are highly active for the hydrogenation of nitroarenes.

Non-Noble Metal Catalysts: Catalysts based on nickel (e.g., Raney nickel), iron, or cobalt are also used, offering a more cost-effective alternative. The activity and selectivity of these catalysts can be influenced by the choice of support material and the presence of promoters. mdpi.com

The table below outlines common catalytic systems for the key synthetic steps.

| Reaction Step | Catalytic System | Catalyst Type | Key Features |

| C-S Bond Formation | Copper Oxide Nanoparticles (CuO-NPs) | Heterogeneous | Ligand-free, reusable, operates at room temperature. researchgate.net |

| Palladium Complexes (e.g., Pd(tBu₃P)₂) | Homogeneous | High efficiency and functional group tolerance. researchgate.net | |

| Nitro Group Reduction | Sodium Sulfide (Na₂S) | Reagent (Zinin Reduction) | Metal-free, classical method. researchgate.netacs.org |

| Palladium on Carbon (Pd/C) | Heterogeneous | High activity for catalytic hydrogenation. | |

| Raney Nickel | Heterogeneous | Cost-effective alternative to noble metals. |

Temperature and Pressure Optimization

Optimizing temperature and pressure is vital for maximizing reaction yield and selectivity while minimizing side reactions and energy consumption.

Temperature: For C-S bond formation, the optimal temperature depends heavily on the chosen catalytic system. While some modern catalysts, like CuO nanoparticles, can facilitate the reaction at ambient temperature, other systems may require elevated temperatures to achieve a reasonable reaction rate. researchgate.net

The reduction of nitro groups is an exothermic process. Therefore, careful temperature control is necessary to prevent runaway reactions and the formation of undesired byproducts. The Zinin reduction is often carried out at elevated temperatures, typically between 60-100°C, to ensure a sufficient reaction rate. researchgate.net In catalytic hydrogenation, the temperature can influence selectivity. For instance, at higher temperatures, the risk of side reactions such as hydrodehalogenation (if halogen substituents are present) may increase.

Pressure: Pressure is a particularly important parameter in catalytic hydrogenation. The partial pressure of hydrogen gas directly affects the reaction rate. An increase in hydrogen pressure generally leads to a higher rate of reduction. mdpi.comresearchgate.net However, excessively high pressures can sometimes negatively impact selectivity and may require specialized high-pressure equipment. For many laboratory-scale and industrial hydrogenations of nitroarenes, pressures ranging from atmospheric to a few megapascals (MPa) are typical. researchgate.net The optimization of pressure involves balancing reaction speed with safety, equipment cost, and selectivity considerations.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the synthetic intermediates (e.g., the dinitro- or monoamino-mononitro-sulfide precursor) and the final this compound product are essential for obtaining a compound of high purity. A combination of techniques is typically employed.

Extraction: Following the reaction, an initial workup often involves liquid-liquid extraction to separate the crude product from the reaction medium, salts, and water-soluble impurities. Solvents like diethyl ether or ethyl acetate (B1210297) are commonly used. nih.gov

Column Chromatography: This is a powerful technique for separating the desired compound from byproducts and unreacted starting materials. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and a solvent system (eluent) is used to selectively move the components at different rates. This method is particularly useful for purifying synthetic intermediates. nih.gov

Recrystallization: This is one of the most effective methods for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. rochester.edu Common recrystallization solvents for aromatic amines and related compounds include ethanol, water, or mixtures such as hexane/ethyl acetate or ethanol/water. rochester.eduresearchgate.net

Distillation: For liquid products or solids with a suitable boiling point, vacuum distillation can be used to purify the compound by separating it from non-volatile impurities. This technique is often used for the final purification of aromatic diamines.

Filtration and Drying: After crystallization or precipitation, the solid product is collected by filtration. It is then washed with a cold solvent to remove residual impurities and subsequently dried under vacuum to remove any remaining solvent.

The selection of a purification strategy depends on the physical properties of the target compound and the nature of the impurities present. Often, a multi-step purification process is required to achieve the desired level of purity.

Reactivity of the Amine Functionalities

The two amine groups on the benzene (B151609) ring are nucleophilic centers and strongly influence the ring's electron density, directing its reactivity in various chemical transformations.

The amine groups readily participate in condensation reactions with carbonyl-containing compounds, serving as potent nucleophiles. This reactivity is a cornerstone for the synthesis of a wide array of derivatives, including complex heterocyclic systems and amides.

The synthesis of fused heterocyclic systems such as quinoxalines and benzimidazoles typically requires an ortho-diamine (1,2-diamine) precursor. nih.govsemanticscholar.org The classic method for preparing quinoxalines involves the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. sid.irnih.gov Similarly, benzimidazoles are commonly formed through the condensation of a 1,2-diamine with an aldehyde. nih.govsemanticscholar.org

While this compound, being a meta-diamine, cannot directly form these specific bicyclic systems, its isomeric precursor, 4-(Phenylsulfanyl)benzene-1,2-diamine , would be an ideal substrate for such cyclizations. The reaction of this 1,2-diamine analog with various dicarbonyls or aldehydes would predictably yield the corresponding quinoxaline (B1680401) or benzimidazole (B57391) derivatives. A variety of catalytic systems and reaction conditions have been developed to facilitate these transformations efficiently. researchgate.net

Below is a table summarizing typical conditions used for the synthesis of quinoxalines and benzimidazoles from analogous 1,2-diamines, illustrating the potential synthetic pathways for an isomeric precursor.

| Heterocycle | Reactants (with 1,2-diamine) | Catalyst/Conditions | Yield | Reference |

| Quinoxaline | 1,2-Diketones | Ammonium heptamolybdate tetrahydrate, EtOH/H2O, Room Temp. | Good to Excellent | sid.ir |

| Quinoxaline | α-Bromoketones | HClO4·SiO2, Room Temp. | Excellent | chim.it |

| Quinoxaline | 1,2-Diketones | Alumina-Supported Heteropolyoxometalates, Toluene, Room Temp. | High | nih.gov |

| Benzimidazole | Aldehydes | Boric Acid, Aqueous Media | Good | researchgate.net |

| Benzimidazole | Aldehydes | {Mo72Fe30} nanocapsules, Aerobic, Mild conditions | High | nih.gov |

This table is illustrative of reactions with 1,2-diamines to show the potential for an isomer of the subject compound.

The primary amine groups of this compound exhibit characteristic nucleophilic reactivity towards acylating and sulfonylating agents. Reaction with acyl chlorides or acid anhydrides in the presence of a base results in the formation of the corresponding mono- or di-amides. Similarly, treatment with sulfonyl chlorides yields sulfonamides. nih.gov These reactions are fundamental for introducing a wide variety of functional groups and modifying the electronic and physical properties of the parent molecule.

The general schemes for these reactions are as follows:

Amidation: Ar(NH₂)₂ + 2 R-COCl → Ar(NH-CO-R)₂ + 2 HCl

Sulfonamidation: Ar(NH₂)₂ + 2 R-SO₂Cl → Ar(NH-SO₂-R)₂ + 2 HCl

These transformations are typically high-yielding and can be performed under mild conditions, making them robust methods for derivatization.

| Reaction Type | Reagent | Product Class |

| Amidation | Acyl Chloride (e.g., Acetyl chloride) | Diamide |

| Amidation | Acid Anhydride (e.g., Acetic anhydride) | Diamide |

| Sulfonamidation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Disulfonamide |

| Sulfonamidation | Sulfonyl Chloride (e.g., Methanesulfonyl chloride) | Disulfonamide |

Electrophilic Aromatic Substitution Reactions on the Diamine Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two amine groups and one phenylsulfanyl group. libretexts.org Both the amino (-NH₂) and phenylsulfanyl (-SPh) substituents are ortho-, para-directing groups.

The directing effects of the substituents are as follows:

Amine at C1: Directs to C2, C4 (blocked), and C6.

Amine at C3: Directs to C2, C4 (blocked), and C6.

Phenylsulfanyl at C4: Directs to C3 (blocked) and C5.

Considering the combined influence of these groups, the positions most activated for electrophilic attack are C2, C6, and C5. The steric hindrance and the powerful activating nature of the two amine groups suggest that positions C2 and C6 are particularly favored for substitution reactions like halogenation, nitration, or sulfonation. uomustansiriyah.edu.iqlibretexts.org The outcome of a specific EAS reaction would depend on the nature of the electrophile and the reaction conditions employed.

Reactivity of the Phenylsulfanyl Moiety

The sulfur atom in the phenylsulfanyl group is a site of potential chemical modification, most notably through oxidation.

The sulfide linkage in the phenylsulfanyl group is susceptible to oxidation by various oxidizing agents. openstax.org This reaction proceeds in a stepwise manner, first converting the sulfide (-S-) to a sulfoxide (B87167) (-SO-), and upon further oxidation, to a sulfone (-SO₂-).

Sulfide → Sulfoxide: Ar-S-Ar' + [O] → Ar-SO-Ar'

Sulfoxide → Sulfone: Ar-SO-Ar' + [O] → Ar-SO₂-Ar'

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and potassium permanganate (B83412) (KMnO₄). openstax.orglibretexts.org The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of reagent and the stoichiometry. This modification significantly alters the electronic properties of the substituent, as both sulfoxide and sulfone groups are electron-withdrawing, in contrast to the electron-donating nature of the parent sulfide group.

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | H₂O₂ (1 equivalent) | 4-(Phenylsulfinyl)benzene-1,3-diamine |

| This compound | H₂O₂ (excess) or mCPBA | 4-(Phenylsulfonyl)benzene-1,3-diamine |

| This compound | KMnO₄ | 4-(Phenylsulfonyl)benzene-1,3-diamine |

Reaction Chemistry and Derivatization Studies of 4 Phenylsulfanyl Benzene 1,3 Diamine

1 Oxidation of the Sulfide Bridge

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These reactions are a common pathway for modifying the electronic and steric properties of the molecule.

The oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry. jsynthchem.com For this compound, this can be achieved using a range of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone. Common reagents for this purpose include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorgsyn.org The reaction proceeds by the electrophilic attack of the oxidant on the sulfur atom. The resulting sulfoxide (B87167) introduces a chiral center at the sulfur atom, a feature that can be exploited in stereoselective synthesis. rsc.org The general transformation is depicted below:

Reaction Scheme: Oxidation of this compound to its Sulfoxide

This compound + 2[O] → 4-(Phenylsulfonyl)benzene-1,3-diamine

Advanced Spectroscopic Characterization Theoretical and Analytical Perspectives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon atoms in 4-(Phenylsulfanyl)benzene-1,3-diamine.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on its two aromatic rings and the two amino functional groups. The di-substituted benzene (B151609) ring (the benzene-1,3-diamine moiety) contains three aromatic protons. Due to their unique electronic environments and coupling interactions, they would appear as a set of complex multiplets. The proton at position 2, situated between the two amino groups, is expected to be the most upfield of the aromatic protons. The protons at positions 5 and 6 would show characteristic ortho- and meta-coupling. The monosubstituted phenyl ring (from the phenylsulfanyl group) would exhibit signals for its five protons, typically appearing as multiplets in the downfield region of the spectrum. The two amine (NH₂) groups would likely present as a single broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The molecule has 12 carbon atoms, and due to its asymmetry, up to 12 distinct signals are expected. The carbon atoms directly bonded to the electronegative nitrogen and sulfur atoms (C1, C3, C4, and the ipso-carbon of the phenyl ring) would appear at characteristic downfield shifts. The remaining aromatic carbons would resonate in the typical aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects in DMSO-d₆.

| Atom Type | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H | NH₂ | ~5.0 - 5.5 | Broad Singlet |

| ¹H | Aromatic (Diamine Ring) | ~6.0 - 7.0 | Multiplets |

| ¹H | Aromatic (Phenyl Ring) | ~7.1 - 7.4 | Multiplets |

| ¹³C | C-NH₂ (C1, C3) | ~148 - 152 | Quaternary |

| ¹³C | C-S (C4) | ~125 - 130 | Quaternary |

| ¹³C | C-H (Diamine Ring) | ~100 - 115 | CH |

| ¹³C | C-ipso (Phenyl Ring) | ~135 - 138 | Quaternary |

| ¹³C | C-H (Phenyl Ring) | ~126 - 132 | CH |

By analyzing the cross-peaks in a NOESY spectrum, it would be possible to identify correlations between protons on the benzene-1,3-diamine ring and protons on the phenylsulfanyl ring. The presence and intensity of such cross-peaks would provide direct evidence for the preferred spatial arrangement of the rings. For instance, a twisted, non-planar conformation is generally expected for diaryl sulfides to minimize steric hindrance. Variable-temperature NMR studies could further probe the dynamics of this system, potentially allowing for the measurement of the energy barrier for rotation around the C-S bonds.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, thioether, and aromatic components. The N-H stretching vibrations of the two primary amine groups are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ would contain bands from aromatic C=C ring stretching and N-H bending (scissoring) vibrations. The C-N stretching vibration should appear in the 1250-1350 cm⁻¹ range, while the C-S stretching vibration is weaker and expected in the 600-800 cm⁻¹ region.

Table 2: Predicted Principal FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1450 - 1650 |

| N-H Bend | Primary Aromatic Amine (-NH₂) | 1590 - 1650 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

| C-S Stretch | Thioether (Aryl-S-Aryl) | 600 - 800 |

| C-H Bend (out-of-plane) | Aromatic | 690 - 900 |

Raman spectroscopy provides complementary information to FTIR. While polar bonds like N-H show strong IR absorptions, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the aromatic ring C=C stretching vibrations, particularly the symmetric "ring breathing" modes, are expected to be prominent in the Raman spectrum. The C-S stretching vibration, which is often weak in the IR spectrum, can be more easily identified in the Raman spectrum. The symmetric nature of the phenylsulfanyl moiety's C-S-C bond makes it particularly Raman active.

Table 3: Predicted Principal Raman Shifts

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1580 - 1610 (strong) |

| Ring Breathing | Aromatic Ring | ~1000 (strong) |

| C-S Stretch | Thioether (Aryl-S-Aryl) | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₂N₂S), the calculated exact mass is approximately 216.0721 Da. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 216. Due to the natural abundance of isotopes, smaller peaks at m/z 217 (for ¹³C) and m/z 218 (for ³⁴S) would also be observed, confirming the elemental composition.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. The C-S bonds are relatively weak, making them susceptible to cleavage. Two primary fragmentation pathways are anticipated:

Cleavage of the C(diamine)-S bond to yield a phenylsulfanyl radical and a [C₆H₇N₂]⁺ cation (m/z 107), or a phenyl radical and a [C₆H₅N₂S]⁺ cation.

Cleavage of the S-C(phenyl) bond to yield a phenyl cation [C₆H₅]⁺ (m/z 77) and a [C₆H₇N₂S]⁺ radical, or more likely, a [C₆H₅S]⁺ cation (m/z 109) and a [C₆H₇N₂]˙ radical.

The fragments corresponding to the stable aromatic cations, [C₆H₅S]⁺ (m/z 109) and [C₆H₄(NH₂)₂]⁺˙ (m/z 108), are expected to be significant peaks in the spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Formula | Identity |

|---|---|---|

| 216 | [C₁₂H₁₂N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 109 | [C₆H₅S]⁺ | Phenylsulfanyl Cation |

| 108 | [C₆H₆N₂]⁺˙ | Benzenediamine Cation Radical |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric systems. The molecule combines the features of a substituted aniline (B41778) and a thioether linked to an aromatic ring. The primary chromophore is the benzene ring, and its absorption characteristics are modified by the presence of two amino (-NH₂) groups and a phenylsulfanyl (-S-C₆H₅) group.

The amino groups act as strong auxochromes, meaning they are electron-donating groups that intensify and shift the absorption bands of the benzene ring to longer wavelengths (a bathochromic shift). This is due to the delocalization of the nitrogen lone pair electrons into the π-system of the benzene ring. wikipedia.orgaskfilo.comquora.com Similarly, the sulfur atom of the phenylsulfanyl group also possesses lone pairs that can interact with the aromatic π-system, influencing the electronic transitions. researchgate.netrsc.org

The UV-Visible spectrum of this compound is expected to exhibit multiple absorption bands, primarily arising from π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Given the extended conjugation and the presence of heteroatoms with non-bonding electrons (n electrons) on nitrogen and sulfur, n → π* transitions are also possible, though they are typically weaker. truman.edu

The spectrum can be understood by considering the parent molecules. Aniline, for instance, shows a primary absorption band around 230 nm and a secondary, weaker band around 280 nm. wikipedia.org m-Phenylenediamine (B132917) exhibits absorption maxima at approximately 215 nm and 295 nm. chemwhat.comresearchgate.net Thiophenol absorbs around 237 nm. nih.gov The combination of these functionalities in a single molecule, this compound, is expected to result in a complex spectrum with bands shifted to longer wavelengths due to the enhanced conjugation and electron-donating effects of the substituents.

Table 1: Hypothetical UV-Visible Spectral Data for this compound

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition (Probable) |

| ~245 | ~15,000 | π → π |

| ~310 | ~3,500 | π → π |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly documented, its solid-state characteristics can be predicted based on the analysis of structurally related compounds.

Bond Lengths and Angles: The bond lengths within the molecule are expected to be consistent with standard values for similar organic compounds.

C-N bonds: The C-N bonds of the aniline-like moiety are expected to be shorter than a typical C-N single bond (around 1.47 pm) due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the aromatic ring. wikipedia.orgdoubtnut.com A typical C(aromatic)-N bond length is approximately 1.40 pm. vaia.com

C-S bond: The C-S bond lengths will be characteristic of an aryl thioether, typically around 1.77 pm.

C-C bonds: The C-C bonds within the aromatic rings will show lengths intermediate between single and double bonds, averaging around 1.39 pm.

Crystal Packing and Intermolecular Interactions: The crystal packing is likely to be dominated by intermolecular hydrogen bonds involving the amino groups. The -NH₂ groups can act as hydrogen bond donors, forming N-H···N or N-H···S interactions with neighboring molecules. These interactions would play a crucial role in stabilizing the crystal lattice, likely forming extended networks such as chains or sheets. researchgate.net

Table 2: Predicted Crystallographic Data for this compound

The following data represent plausible theoretical values based on standard bond lengths and crystallographic principles for analogous structures, as an experimental crystal structure has not been reported.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Selected Bond Lengths | |

| C(aromatic)-NH₂ | ~1.40 Å |

| C(aromatic)-S | ~1.77 Å |

| S-C(phenyl) | ~1.77 Å |

| C-C (in benzene rings) | ~1.39 Å (average) |

| Selected Bond Angles | |

| C-S-C | ~103° |

| C-C-N | ~120° |

| Potential Intermolecular Interactions | N-H···N Hydrogen Bonds, π-π Stacking |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wave function. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. For 4-(Phenylsulfanyl)benzene-1,3-diamine, DFT would be used to find the most stable three-dimensional arrangement of its atoms (geometry optimization) by locating the minimum energy conformation on the potential energy surface. This optimized geometry is the foundation for calculating various electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal how this compound behaves in different environments (e.g., in solution or in a condensed phase). These simulations are particularly useful for exploring the molecule's conformational flexibility, such as the rotation around the C-S and C-N bonds. Furthermore, MD can be used to investigate intermolecular interactions, predicting how molecules of this compound would interact with each other or with solvent molecules, providing insights into properties like solubility and aggregation. Studies on similar aromatic amines have used MD to understand their thermomechanical characteristics in polymer systems. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to correlate the structural or physicochemical properties of compounds with their biological activities or physical properties, respectively. For a molecule like this compound, developing such models would be crucial in predicting its behavior in various chemical and biological systems without the need for extensive empirical testing.

The development of a QSAR/QSPR model for this compound and its analogs would typically involve the following steps:

Data Set Compilation : A series of molecules structurally related to this compound with known experimental data for a specific activity (e.g., receptor binding affinity) or property (e.g., solubility) would be assembled.

Molecular Descriptor Calculation : A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and are categorized as:

Electronic Descriptors : These pertain to the electron distribution in the molecule. For this compound, the presence of two electron-donating amino groups and a sulfur-linked phenyl group would significantly influence parameters like dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO). Studies on substituted anilines have shown that electronic parameters, such as the Hammett sigma constant and quantum chemical descriptors like HOMO/LUMO energies, are crucial in modeling their toxic effects. nih.gov

Steric Descriptors : These describe the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific sterimol parameters would be important, particularly if the molecule's activity involves binding to a specific receptor site.

Hydrophobic Descriptors : The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors : These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Model Development and Validation : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the observed activity or property. The robustness and predictive power of the resulting model are then rigorously assessed through internal and external validation techniques. For instance, QSAR studies on aminophenyl benzamide (B126) derivatives have successfully used such models to predict inhibitory activities, highlighting the importance of hydrophobic and hydrogen-bonding characteristics. nih.gov

A hypothetical QSPR model for predicting a property of this compound and related compounds might take the form of the following equation:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where 'c' represents the coefficients determined from the regression analysis.

The following interactive table presents a hypothetical set of descriptors that would be relevant for a QSAR/QSPR study of this compound.

| Descriptor Type | Descriptor Example | Predicted Importance | Rationale for Importance in this compound |

| Electronic | HOMO Energy | High | The electron-rich nature due to amino groups affects donor capabilities. |

| Electronic | LUMO Energy | High | Influences electron acceptor properties and reactivity. |

| Electronic | Dipole Moment | Medium | The asymmetrical substitution pattern creates a significant dipole. |

| Hydrophobic | LogP | High | The presence of a phenyl ring and a sulfur atom contributes to lipophilicity. |

| Steric | Molecular Volume | Medium | The overall size of the molecule can influence its fit in biological targets. |

| Topological | Wiener Index | Low-Medium | Encodes information about the molecular branching and connectivity. |

Spectroscopic Parameter Prediction (e.g., theoretical NMR chemical shifts, IR frequencies)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic environment.

Theoretical NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, which is commonly employed in conjunction with DFT. researchgate.net The process involves:

Geometry Optimization : The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is a critical step as chemical shifts are sensitive to the geometric arrangement of atoms. nih.gov

Magnetic Shielding Calculation : The GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus in the optimized structure.

Chemical Shift Prediction : The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings, influenced by the electron-donating amino groups and the sulfur bridge. The amino protons would also have characteristic shifts. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbons attached to nitrogen and sulfur being significantly affected.

The following table provides hypothetical, predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic H (diamine ring) | 6.2 - 7.0 | d, t | Shifts are upfield due to the strong electron-donating effect of the two amino groups. |

| Aromatic H (phenyl ring) | 7.1 - 7.4 | m | Typical aromatic region, influenced by the electron-donating sulfur atom. |

| Amine H (NH₂) | 3.5 - 5.0 | s (broad) | The chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | |||

| C-NH₂ | 145 - 155 | Strongly deshielded by the attached nitrogen. | |

| C-S | 130 - 140 | Influenced by both the sulfur atom and the aromatic system. | |

| Aromatic C (diamine ring) | 100 - 130 | Shows a range of shifts due to the varied electronic environment. | |

| Aromatic C (phenyl ring) | 125 - 135 | Resonances are in the typical aromatic carbon region. |

Theoretical IR Frequencies

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. After geometry optimization, a frequency calculation is performed to determine the vibrational modes and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

For this compound, the predicted IR spectrum would feature characteristic absorption bands:

N-H Stretching : Strong, sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

Aromatic C-H Stretching : Bands above 3000 cm⁻¹.

C=C Stretching : Aromatic ring vibrations typically appearing in the 1400-1600 cm⁻¹ region.

C-N Stretching : Found in the 1250-1350 cm⁻¹ range.

C-S Stretching : Weaker bands in the fingerprint region, typically around 600-800 cm⁻¹.

A table of theoretically predicted key IR frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3450 - 3500 | Strong |

| N-H Symmetric Stretch | 3350 - 3400 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| N-H Bending | 1550 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1500 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 680 - 710 | Weak-Medium |

These computational approaches provide a robust framework for understanding and predicting the chemical and physical properties of this compound, guiding its potential applications and further research.

Potential Applications in Advanced Materials Science Research

Polymer Chemistry and Polymerization Reactions

In the realm of polymer chemistry, 4-(phenylsulfanyl)benzene-1,3-diamine serves as a valuable monomer for the creation of advanced polymeric structures. Its diamine functionality allows it to readily participate in polycondensation reactions with a variety of co-monomers.

Aromatic polyamides, often referred to as aramids, and aromatic polyimides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The synthesis of these polymers typically involves the reaction of an aromatic diamine with a diacid chloride (for polyamides) or a dianhydride (for polyimides). scielo.brgoogle.comvt.edu

The compound this compound can be utilized as the diamine monomer in such polymerization reactions. The presence of the phenylsulfanyl substituent is anticipated to enhance the solubility of the resulting polymers, a common challenge in the processing of rigid aromatic polymers. csic.es The introduction of this bulky, flexible side group can disrupt chain packing and weaken intermolecular forces, thereby improving their processability in common organic solvents. nih.gov

The general reaction schemes for the formation of polyamides and polyimides using this compound are depicted below:

Polyamide Synthesis: n H₂N-Ar(SPh)-NH₂ + n ClOC-Ar'-COCl → [-HN-Ar(SPh)-NH-OC-Ar'-CO-]ₙ + 2n HCl

Polyimide Synthesis: n H₂N-Ar(SPh)-NH₂ + n O(CO)₂-Ar'-(CO)₂O → Poly(amic acid) → [-N(CO)₂-Ar'-(CO)₂-N-Ar(SPh)-]ₙ + 2n H₂O

The properties of the resulting polymers can be tailored by the choice of the diacid chloride or dianhydride co-monomer.

The incorporation of sulfur-containing moieties into polymer backbones has been shown to impart desirable properties, including high thermal stability and high refractive indices. rsc.orgacs.org Polymers derived from this compound are expected to exhibit excellent thermal stability due to the aromatic nature of the polymer backbone. The phenylsulfanyl group can contribute to this stability.

The thermal properties of analogous aromatic polyamides and polyimides have been extensively studied. For instance, aromatic polyamides often exhibit glass transition temperatures (Tg) in the range of 200-300°C and 10% weight loss temperatures (Td10) exceeding 450°C in a nitrogen atmosphere. csic.esnih.gov Similarly, aromatic polyimides are renowned for their high thermal stability, with decomposition temperatures often surpassing 500°C. ntu.edu.tw

| Polymer Type | Expected Glass Transition Temperature (Tg) | Expected 10% Weight Loss Temperature (Td10) | Potential Advantages |

|---|---|---|---|

| Polyamide | 220-280°C | > 450°C | Improved solubility, high thermal stability |

| Polyimide | 250-320°C | > 500°C | Excellent thermal stability, good mechanical properties |

Monomer in Covalent Organic Frameworks (COFs) and Porous Materials

The diamine functionality of this compound makes it an attractive building block for the synthesis of imine-linked COFs. escholarship.org Through condensation reactions with di- or trialdehydes, crystalline, porous frameworks can be constructed. The phenylsulfanyl group would be oriented into the pores of the COF, imparting specific functionalities to the porous structure.

The synthesis of COFs is typically carried out under solvothermal conditions, which allows for the reversible formation of covalent bonds, leading to crystalline materials. unt.edu The general scheme for the formation of a 2D COF from a diamine and a trialdehyde is as follows:

3 H₂N-Ar(SPh)-NH₂ + 2 OHC-Ar'-(CHO)₂ → [C₆H₃(C=N-Ar(SPh)-N=C)₃]₂ + 6 H₂O

The resulting COF would possess a porous structure with the phenylsulfanyl groups decorating the pore walls. These functional groups could potentially be used for applications such as selective gas adsorption, catalysis, or sensing. The presence of the sulfur atom could also lead to interesting electronic properties within the framework.

Advanced Organic Electronic Materials

The unique electronic structure of this compound, featuring electron-donating amine groups and a sulfur-containing substituent, suggests its potential for use in advanced organic electronic materials.

Organic Light-Emitting Diodes (OLEDs) are multilayer devices where the efficient injection and transport of charge carriers (holes and electrons) are crucial for high performance. Aromatic amines are widely used as hole-transporting materials in OLEDs due to their ability to be oxidized to form stable radical cations.

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor.

Functional Dyes and Pigments

Aromatic diamines are foundational precursors in the synthesis of azo dyes, which constitute a significant class of synthetic colorants. wikipedia.orgjbiochemtech.comunb.ca The diazotization of the amine groups in this compound, followed by coupling with various aromatic compounds, can theoretically yield a diverse palette of azo dyes. These dyes could exhibit a range of colors, from yellows and oranges to reds and browns. jbiochemtech.comunb.ca

The presence of the phenylsulfanyl group is a key structural feature that can influence the final properties of the dye. This group can impact the dye's color, fastness properties (resistance to light, washing, and chemicals), and solubility in different media. The sulfur atom, with its lone pairs of electrons, can act as an auxochrome, potentially deepening and intensifying the color of the resulting dye. While direct research on dyes synthesized from this specific diamine is not widely published, the general principles of azo dye chemistry strongly suggest its suitability for creating novel colorants with potentially enhanced properties. jbiochemtech.comresearchgate.net

Precursor in the Synthesis of Complex Organic Architectures (e.g., star-shaped molecules)

The dual amine functionality of this compound makes it an ideal candidate for the construction of complex, highly branched macromolecules, including star-shaped molecules. rsc.org These unique architectures are of great interest in materials science due to their distinct properties compared to their linear counterparts, such as lower viscosity and higher solubility.

Star-shaped molecules can be synthesized using a variety of methods where a central core molecule is reacted with multiple "arm" molecules. In this context, this compound can serve as a component of the arms, which are then attached to a multifunctional core. For instance, the amine groups can undergo condensation reactions with acyl chlorides or carboxylic acids on a central core to form polyamide or polyimide arms.

The incorporation of the phenylsulfanyl moiety into the arms of a star-shaped polymer can impart specific functionalities. The sulfur atom can enhance the refractive index of the resulting material, a desirable property for optical applications. Furthermore, the aromatic nature of the compound contributes to thermal stability. While specific examples of star-shaped molecules synthesized directly from this compound are not extensively documented in publicly available literature, the fundamental principles of polymer chemistry and the known reactivity of diamines support its potential in this innovative area of research. rsc.org

Emerging Research Directions and Future Prospects

Catalyst Development for Environmentally Benign Synthesis

The synthesis of aromatic amines and sulfides traditionally involves methods that can be environmentally taxing, often requiring harsh reagents, stoichiometric amounts of catalysts that are difficult to recover, and generating significant waste. Modern research is intensely focused on developing greener, more sustainable synthetic routes. For compounds like 4-(phenylsulfanyl)benzene-1,3-diamine, this involves two key challenges: the formation of the carbon-sulfur (C-S) bond and the introduction or unmasking of the diamine functionalities.

Future catalyst development for the environmentally benign synthesis of this compound and its analogues will likely concentrate on:

Heterogeneous Catalysis: Designing solid-supported catalysts (e.g., metal nanoparticles on porous carbons, zeolites, or metal-organic frameworks) for C-S cross-coupling reactions. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes, thereby minimizing waste and improving process efficiency.

One-Pot/Tandem Reactions: Developing catalytic systems that can facilitate multiple reaction steps in a single vessel without the need to isolate intermediates. For this compound, this could involve a tandem process where a dinitro-halobenzene is converted directly to the final product through sequential C-S coupling and nitro group reduction. This approach improves atom economy and reduces solvent usage and waste generation.

Research in this area often involves the use of earth-abundant and non-toxic metals like copper or iron as alternatives to more expensive and toxic precious metals like palladium.

Integration into Smart Materials and Responsive Systems

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyimides and polyamides, prized for their thermal stability and mechanical strength. The presence of a flexible thioether linkage and two reactive amine groups in this compound makes it an intriguing candidate for the development of "smart" or responsive materials.

Potential research directions include:

Redox-Responsive Polymers: The sulfide (B99878) group can be reversibly oxidized to sulfoxide (B87167) and sulfone. Integrating this moiety into a polymer backbone could allow for the creation of materials that change their properties (e.g., solubility, conformation, or mechanical strength) in response to redox stimuli. Such materials could find applications in drug delivery systems, sensors, or self-healing materials.

Chemosensors: The amine groups can act as binding sites for specific analytes, such as metal ions or acidic vapors. A change in the electronic properties of the molecule upon binding, potentially amplified by the conjugated aromatic system, could lead to a detectable optical or electrical signal. Research would focus on designing polymers or molecular systems where this interaction leads to a pronounced colorimetric or fluorescent response.

The following table outlines potential responsive behaviors and their underlying chemical mechanisms:

| Stimulus | Responsive Group(s) | Mechanism of Response | Potential Application |

| Oxidizing/Reducing Agents | Phenylsulfanyl | Reversible oxidation of sulfide to sulfoxide/sulfone | Self-healing materials, Drug delivery |

| pH Change | Diamine | Protonation/deprotonation of amine groups | pH sensors, Smart coatings |

| Metal Ions | Diamine | Coordination of metal ions to the nitrogen lone pairs | Ion-selective sensors |

| Light | Aromatic System | Photo-induced electron transfer or conformational changes | Photoswitches, Actuators |

Exploration of Novel Supramolecular Assemblies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its hydrogen bond-donating amine groups and π-rich aromatic rings, is well-suited for forming ordered, self-assembled structures.

Future research could explore:

Hydrogen-Bonded Networks: The two amine groups can participate in extensive hydrogen bonding to form tapes, sheets, or three-dimensional networks. The geometry of the molecule will dictate the resulting architecture. These ordered assemblies could be used to create porous materials for gas storage or separation.

Co-crystals and Host-Guest Chemistry: Co-crystallization with other molecules (co-formers) that have complementary hydrogen bonding sites (e.g., carboxylic acids) could lead to new materials with tailored properties, such as altered solubility or stability. The molecule could also act as a guest within larger host molecules, forming inclusion complexes.

Liquid Crystals: By attaching long alkyl chains to the diamine or phenyl ring, it may be possible to induce liquid crystalline behavior. The self-assembly of such molecules into ordered mesophases is of great interest for applications in displays and optical devices.

Advanced Characterization Techniques for In-Situ Studies

To understand and optimize the behavior of materials derived from this compound, it is crucial to study them under operational conditions. Advanced in-situ characterization techniques allow researchers to observe dynamic processes as they happen.

Key areas for future application of these techniques include:

In-Situ Spectroscopy (FTIR, Raman): Monitoring the progress of polymerization reactions or the response of a smart material to a stimulus in real-time. For example, one could observe the changes in vibrational modes corresponding to the sulfide group as it is being oxidized.

In-Situ X-ray Scattering (SAXS/WAXS): Studying the evolution of morphology and crystal structure during polymer processing, self-assembly, or in response to temperature or mechanical stress. This is particularly important for understanding the structure-property relationships in novel polymers or supramolecular assemblies.

Cryo-Electron Microscopy (Cryo-EM): For visualizing delicate self-assembled structures, such as supramolecular fibers or vesicles, in a near-native state, providing unprecedented insight into their morphology and organization.

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and materials modeling are indispensable tools for accelerating the discovery and design of new materials. By simulating the behavior of molecules and materials at the atomic level, researchers can predict properties and guide experimental efforts.

For this compound, computational approaches could be used to:

Predict Polymer Properties: Using molecular dynamics (MD) simulations to predict the mechanical, thermal, and transport properties of polymers derived from this monomer. This can help in selecting the most promising polymer architectures for a given application before undertaking extensive synthesis and testing.

Model Supramolecular Assembly: Employing quantum chemical calculations and MD simulations to understand the non-covalent interactions that drive self-assembly and to predict the most stable supramolecular structures.

Design Responsive Behavior: Using computational methods to screen for molecules that will bind to the amine groups or to model the conformational changes that occur upon oxidation of the sulfide linker. This predictive capability can guide the design of new sensors and smart materials with enhanced selectivity and sensitivity.

The table below summarizes the computational methods and their potential applications in this research area:

| Computational Method | Information Gained | Application Area |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, bond energies | Catalyst design, Predicting sensor response |

| Molecular Dynamics (MD) | Polymer chain dynamics, mechanical properties, morphology | Predicting polymer properties, Simulating self-assembly |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments | Studying enzyme-mimicking catalytic systems |

Q & A

Basic: What are the recommended synthetic routes for 4-(Phenylsulfanyl)benzene-1,3-diamine?

Methodological Answer:

The synthesis typically involves coupling a thiol-containing phenyl group to a diaminobenzene scaffold. A common approach is the nucleophilic aromatic substitution of a halogenated 1,3-diaminobenzene derivative with a phenylthiol group. For example:

- Use 1,3-diaminobenzene derivatives (e.g., 4-chloro-1,3-diaminobenzene) as starting materials.

- React with thiophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Considerations:

- Ensure anhydrous conditions to prevent side reactions.

- Characterize intermediates via -NMR and mass spectrometry to confirm structural integrity .

Basic: How should researchers design experiments to study the compound’s stability under varying pH conditions?

Methodological Answer:

Adopt a factorial design to systematically evaluate pH and temperature effects:

| Factor | Levels |

|---|---|

| pH | 3.0, 7.0, 10.0 |

| Temperature | 25°C, 40°C, 60°C |

Procedure:

Prepare buffer solutions (e.g., acetate buffer for pH 3–5, phosphate buffer for pH 7, carbonate buffer for pH 10) .

Incubate the compound at each condition for 24–72 hours.

Analyze degradation products via HPLC-UV/Vis or LC-MS.

Use ANOVA to identify significant interactions between factors .

Advanced: How can computational tools optimize reaction pathways for this compound synthesis?

Methodological Answer:

Leverage density functional theory (DFT) and molecular dynamics simulations to:

- Predict energy barriers for intermediate formation.

- Identify transition states and rate-limiting steps.

- Validate results against experimental kinetics data (e.g., Arrhenius plots).

Software Recommendations:

- COMSOL Multiphysics for multi-parameter optimization of reaction conditions (e.g., solvent effects, catalyst loading) .

- Gaussian or ORCA for electronic structure calculations .

Case Study:

Simulate sulfur-mediated coupling reactions to compare thiophenol vs. thiourea derivatives as nucleophiles .

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Address discrepancies (e.g., unexpected -NMR peaks or LC-MS fragments) through:

Epistemological Framing: Clarify whether anomalies arise from instrumental error, sample purity, or structural isomerism .

Multi-Technique Validation:

- Cross-check NMR with -NMR and HSQC.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Compare experimental IR spectra with computational predictions (e.g., DFT-simulated vibrational modes) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis or handling of powdered forms.

- Storage: Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .

Emergency Measures:

- Skin contact: Wash with soap and water; seek medical attention if irritation persists.

- Spills: Neutralize with activated carbon and dispose as hazardous waste .

Advanced: How to benchmark the compound’s bioactivity against structural analogs?

Methodological Answer:

Apply comparative methodology from political science to ensure rigor:

Define Comparison Criteria:

- Electronic properties (HOMO/LUMO gaps via DFT).

- Solubility (logP via shake-flask method).

- In vitro bioactivity (e.g., IC₅₀ in enzyme inhibition assays).

Select Analogs:

- Include derivatives with varied substituents (e.g., 4-(Methylsulfanyl)-1,3-diaminobenzene).

Statistical Analysis:

Advanced: What advanced separation techniques are suitable for purifying this compound?

Methodological Answer:

- Membrane Chromatography: Use charged ultrafiltration membranes to separate by molecular weight and charge .

- Preparative HPLC: Optimize with a C18 column and acetonitrile/water gradient (0.1% TFA modifier). Monitor at 254 nm .

- Crystallization: Screen solvents (e.g., ethanol/water mixtures) to obtain single crystals for X-ray diffraction validation .

Advanced: How to design a reactor for scalable synthesis of this compound?

Methodological Answer:

Apply reaction engineering principles :

Batch vs. Continuous Flow:

- Batch: Suitable for small-scale optimization (1–100 g).

- Continuous: Use microreactors for improved heat/mass transfer at pilot scale (>1 kg).

Key Parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products